3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide
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Overview
Description
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is an organic compound that features a benzenesulfonyl group, a chlorophenyl group, and a hydroxy-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves the reaction of benzenesulfonyl chloride with N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-oxo-2-methylpropanamide.
Reduction: Formation of this compound sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(4-fluorophenyl)-2-hydroxy-2-methylpropanamide
- 3-(benzenesulfonyl)-N-(4-bromophenyl)-2-hydroxy-2-methylpropanamide
- 3-(benzenesulfonyl)-N-(4-methylphenyl)-2-hydroxy-2-methylpropanamide
Uniqueness
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives with potentially enhanced properties.
Biological Activity
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN1O3S. Its structure includes a benzenesulfonyl group and a chlorophenyl moiety, which are known to influence its biological activity. The presence of the hydroxymethyl group may enhance its solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of various sulfonamide derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7). The compound induced apoptosis through mitochondrial pathways, evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
A549 | 15 | Cell cycle arrest |
Acetylcholinesterase Inhibition
Molecular docking studies have suggested that this compound may bind effectively to the active site of AChE, inhibiting its activity. This could lead to increased levels of acetylcholine in synaptic clefts, providing potential therapeutic benefits for Alzheimer's disease.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers tested various sulfonamide derivatives, including our compound, against a panel of bacteria.
- Results showed that the compound inhibited bacterial growth with an MIC value ranging from 5-20 µg/mL depending on the strain.
-
Cytotoxicity Assessment :
- A detailed cytotoxicity study was performed using multiple cancer cell lines.
- The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal toxicity towards normal cells.
-
Neuroprotective Effects :
- In a model of neurodegeneration, treatment with the compound resulted in reduced neuronal cell death compared to untreated controls.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-16(20,11-23(21,22)14-5-3-2-4-6-14)15(19)18-13-9-7-12(17)8-10-13/h2-10,20H,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRDHSZEAKDATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC=C1)(C(=O)NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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